

Physical characteristics of Dibenzosuberenol powder

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Compound of Interest

Compound Name: *Dibenzosuberenol*

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An In-depth Technical Guide to the Physical Characteristics of **Dibenzosuberenol** Powder

Introduction: Defining Dibenzosuberenol

Dibenzosuberenol, systematically known as 5H-Dibenzo[a,d]cyclohepten-5-ol, is a tricyclic organic compound with significant relevance in medicinal chemistry and pharmaceutical development.^[1] It serves as a critical intermediate and is often identified as a reference impurity in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its physical characteristics in powdered form is paramount for researchers in process development, formulation science, and quality control.

This guide provides a detailed examination of the key physical attributes of **Dibenzosuberenol** powder. As a Senior Application Scientist, the narrative emphasizes not just the "what" but the "why"—explaining the causality behind analytical choices and grounding the data in established scientific principles. The protocols described are designed as self-validating systems, ensuring data integrity and reproducibility for scientists and drug development professionals.

Core Physical and Chemical Identity

The foundational properties of a compound dictate its behavior in subsequent analytical and formulation stages. **Dibenzosuberenol** is a solid at room temperature, typically handled as a crystalline powder. Its fundamental identifiers are summarized below.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₂ O	PubChem[1]
Molecular Weight	208.25 g/mol	PubChem[1]
CAS Number	10354-00-4	NIST[2]
Melting Point	121 °C	NIST[2]
Appearance	Crystalline Powder	General Chemical Knowledge

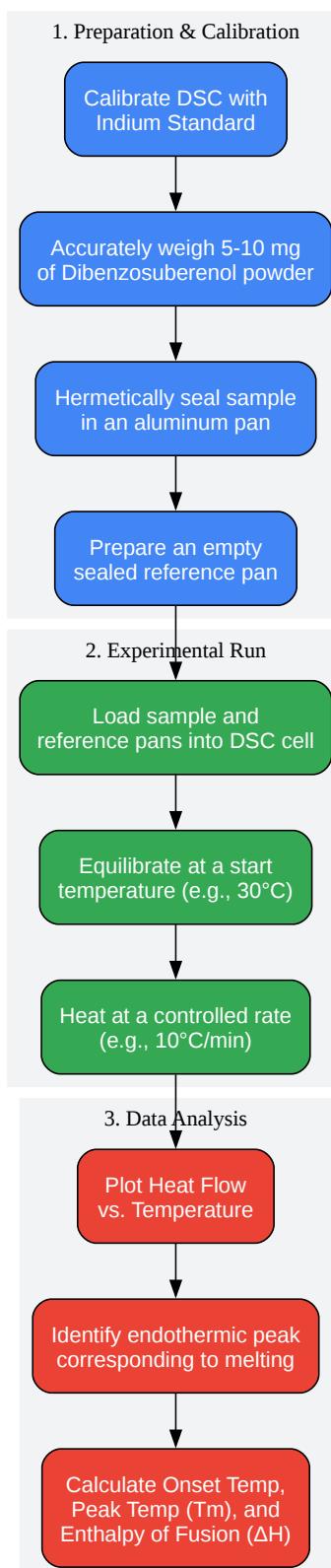
Note: While direct descriptions are sparse, related compounds like Dibenzosuberenone are described as white to pale yellow crystalline powders, suggesting a similar appearance for **Dibenzosuberol**.[3][4]

Section 1: Thermal Analysis via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: Thermal analysis is a cornerstone of solid-state characterization. Differential Scanning Calorimetry (DSC) is the preferred technique for determining the melting point and purity of a crystalline powder.[5][6] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise detection of thermal events like melting (an endothermic process).[7][8] For **Dibenzosuberol**, a sharp, well-defined melting endotherm at its known melting point (121 °C) is indicative of high purity. Broad peaks or the presence of multiple thermal events could signify impurities or the existence of different polymorphic forms.

Logical Workflow for DSC Analysis

The following diagram outlines the logical steps for a robust DSC experiment, from initial setup to final data interpretation.

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Caption: Workflow for DSC analysis of **Dibenzosuberenol** powder.

Detailed Experimental Protocol: DSC

This protocol is designed to be a self-validating system, incorporating necessary calibration and control steps.

- Instrument Calibration:
 - Causality: To ensure the accuracy of temperature and enthalpy measurements, calibration is mandatory.
 - Action: Prior to sample analysis, perform a calibration run using a certified indium standard (Melting Point: 156.6 °C). The measured onset of melting for indium should be within the certified tolerance (typically ± 0.3 °C).
- Sample Preparation:
 - Causality: Accurate sample mass is crucial for calculating the enthalpy of fusion (ΔH), a key thermodynamic parameter. A representative, non-ground sample preserves the native crystalline state.
 - Action: Using a calibrated microbalance, accurately weigh 5-10 mg of **Dibenzosuberenol** powder directly into a standard aluminum DSC pan. Record the mass to at least 0.01 mg.
 - Action: Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation. Prepare an identical empty, sealed aluminum pan to serve as the reference.
- Data Acquisition:
 - Causality: A controlled heating rate ensures thermal equilibrium and produces sharp, reproducible peaks. A standard rate of 10 °C/min is a common starting point for pharmaceutical compounds.
 - Action: Place the sample and reference pans into the DSC cell.
 - Action: Equilibrate the system at 30 °C.

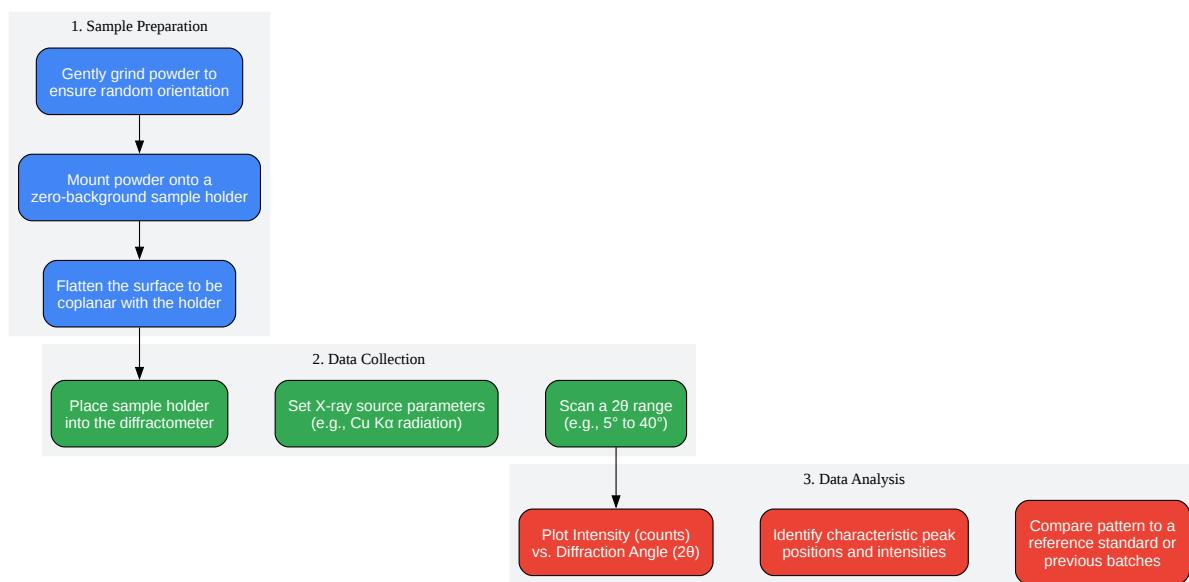
- Action: Ramp the temperature from 30 °C to 150 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min) to provide an inert atmosphere.
- Data Analysis:
 - Action: Plot the resulting heat flow (W/g) against temperature (°C).
 - Action: Determine the onset temperature and the peak maximum of the melting endotherm. The peak maximum is reported as the melting point (T_m).
 - Action: Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔH) in J/g.

Section 2: Crystallographic Analysis by Powder X-ray Diffraction (PXRD)

Expertise & Rationale: The bulk properties of a powder are intrinsically linked to its underlying crystal structure. Powder X-ray Diffraction (PXRD) is an essential, non-destructive technique used to confirm the crystalline nature of a material and to identify its specific crystalline form (polymorph).^{[9][10]} When a beam of X-rays interacts with a crystalline sample, it diffracts at specific angles determined by the spacing between atomic planes in the crystal lattice, governed by Bragg's Law.^[11] The resulting diffraction pattern is a unique "fingerprint" for a given crystalline solid. For **Dibenzosuberenol**, PXRD is used to confirm batch-to-batch consistency, identify potential polymorphic forms, and rule out the presence of amorphous content, which appears as a broad halo instead of sharp peaks.^[12]

Logical Workflow for PXRD Analysis

The diagram below illustrates the standard procedure for obtaining and analyzing a powder diffraction pattern.



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Caption: Workflow for PXRD analysis of **Dibenzosuberenol** powder.

Detailed Experimental Protocol: PXRD

This protocol emphasizes proper sample preparation to ensure high-quality, reproducible data.

- Sample Preparation:

- Causality: Achieving a random orientation of crystallites in the powder is the most critical step for obtaining accurate diffraction patterns where peak intensities are representative of the crystal structure.[\[11\]](#) A flat sample surface ensures that the geometry of the experiment is correct.
- Action: If the powder is coarse, gently grind it in an agate mortar and pestle for approximately 1-2 minutes. Avoid overly aggressive grinding, which can induce amorphization or phase transitions.
- Action: Back-load the powder into a shallow cavity of a zero-background sample holder (e.g., silicon or quartz). Press it gently to ensure it is compact.
- Action: Use a flat edge (like a glass slide) to flatten the surface of the powder so it is perfectly flush with the surface of the holder.

- Instrument Setup and Data Collection:

- Causality: Copper is the most common X-ray source for pharmaceutical analysis. Scanning a standard 2θ range ensures that the most characteristic diffraction peaks are captured.
- Action: Place the sample holder into the diffractometer.
- Action: Configure the instrument to use Cu K α radiation ($\lambda = 1.5406 \text{ \AA}$). Set the generator to typical operating power (e.g., 40 kV and 40 mA).
- Action: Collect the diffraction pattern over a 2θ range of 5° to 40° with a step size of 0.02° and a count time of 1-2 seconds per step. Spinning the sample during collection can further improve crystallite averaging.[\[13\]](#)

- Data Analysis:

- Action: Plot the diffraction intensity (in arbitrary units or counts) versus the 2θ angle.

- Action: Identify the key diffraction peaks by their 2θ position and relative intensity. This list of peaks serves as the material's fingerprint.
- Action: For quality control, overlay the diffraction pattern with that of a known reference standard or a previously characterized "good" batch to confirm identity and phase purity.

Section 3: Solubility Characteristics

Expertise & Rationale: Solubility is a critical physical property for any compound intended for biological or chemical applications. It dictates the choice of solvents for reaction chemistry, purification, and, crucially for drug development, formulation and bioavailability. The principle of "like dissolves like" provides a strong predictive framework.^[14] **Dibenzosuberenol**'s structure is dominated by large, nonpolar, aromatic rings, but it also contains a polar hydroxyl (-OH) group. This amphiphilic nature suggests it will be largely insoluble in highly polar solvents like water but soluble in organic solvents of moderate to low polarity that can interact with the aromatic system.^[15] This is supported by solubility data for the closely related Dibenzosuberenone, which is soluble in chloroform and ethyl acetate but insoluble in water.^[3] ^[4]

Predicted Solubility Profile

The following table summarizes the predicted solubility of **Dibenzosuberenol** powder in common laboratory solvents, based on its chemical structure and established chemical principles.

Solvent	Polarity	Predicted Solubility	Rationale
Water	High	Insoluble	The large nonpolar surface area dominates over the single polar -OH group.
Methanol/Ethanol	High-Medium	Soluble	The alkyl chains and hydroxyl groups can interact with both parts of the molecule.
Chloroform	Medium	Soluble	Effective at solvating large organic molecules.
Ethyl Acetate	Medium	Soluble	A good balance of polarity for this type of compound.[3][4]
Hexane	Low	Sparingly Soluble	May not be polar enough to effectively solvate the -OH group.

Conclusion

This guide has detailed the essential physical characteristics of **Dibenzosuberenol** powder, providing both the foundational data and the experimental logic for its characterization. Through a systematic application of techniques like Differential Scanning Calorimetry and Powder X-ray Diffraction, researchers can confidently ascertain the identity, purity, and crystalline form of their material. The presented workflows and protocols offer a robust framework for generating high-quality, reproducible data, which is indispensable for professionals in research and drug development. A comprehensive understanding of these physical properties is the first critical step in the successful application of **Dibenzosuberenol** in any scientific endeavor.

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